molecular formula C26H26F6N2O4S2 B1663055 Inhibiteur de PTP IV CAS No. 329317-98-8

Inhibiteur de PTP IV

Numéro de catalogue: B1663055
Numéro CAS: 329317-98-8
Poids moléculaire: 608.6 g/mol
Clé InChI: JWNAVYMNAQDLHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PTP Inhibitor IV is a complex organic compound with the molecular formula C26H26F6N2O4S2 . It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its unique chemical properties.

Applications De Recherche Scientifique

Diabetes and Metabolic Disorders

PTP1B has been extensively studied as a target for diabetes treatment due to its role in insulin signaling. Research indicates that inhibiting PTP1B can lead to improved insulin sensitivity and glucose tolerance:

  • DPM-1001 , an analog of MSI-1436 (a known PTP1B inhibitor), demonstrated significant anti-diabetic properties in animal models by enhancing insulin receptor signaling and reducing body weight in diet-induced obesity models .
  • A study on various medicinal plants showed that extracts from Senna nigricans and Azadirachta indica exhibited substantial PTP1B inhibitory activity, indicating their potential as natural therapeutic agents for diabetes management .

Cancer Therapy

PTP inhibitors are being explored for their potential in cancer therapy due to their ability to modulate signaling pathways involved in tumor growth:

  • The dual inhibition of PTP1B and TC-PTP has shown promise in reducing hyperinsulinemia and improving metabolic parameters in obese models, suggesting a potential pathway for cancer treatment through metabolic modulation .
  • MSI-1436 has been tested in clinical trials for metastatic breast cancer, highlighting the relevance of targeting PTPs in oncological contexts .

Study 1: Efficacy of DPM-1001

In a controlled study involving obese male Wistar rats, DPM-1001 was administered over five days. The results demonstrated:

  • A significant decrease in body weight and food intake.
  • Improved glucose tolerance and reduced insulin resistance.
  • Enhanced expression of PTP1B and TC-PTP genes in the liver, indicating a compensatory mechanism following inhibition .

Study 2: Natural Extracts as PTP Inhibitors

A study screening various Nigerian medicinal plants revealed:

  • Senna nigricans exhibited a 68.2% inhibition rate against PTP1B.
  • Other plants like Moringa oleifera also showed promising results, suggesting that traditional medicine may offer viable alternatives for diabetes management through PTP inhibition .

Implications for Future Research

The growing body of evidence supporting the role of PTP inhibitors in metabolic disorders and cancer therapy underscores the need for further research into their mechanisms and applications. Future studies should focus on:

  • Developing more selective and potent inhibitors to minimize off-target effects.
  • Exploring combination therapies that integrate PTP inhibitors with existing treatments for enhanced efficacy.
  • Investigating the long-term effects and safety profiles of these compounds in diverse patient populations.

Analyse Biochimique

Biochemical Properties

PTP Inhibitor IV interacts with various enzymes and proteins, particularly protein tyrosine phosphatases (PTPs). It acts as a potent, reversible, competitive, and active-site directed inhibitor of PTPs . The compound has been shown to inhibit several PTPs, including SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-ς, PTP-β, and PTP-µ .

Cellular Effects

PTP Inhibitor IV has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the tyrosine phosphorylation of VEGFR2 and Tie2, correlating with augmentation of VEGF and angiopoietin 1 mediated EC survival and migration .

Molecular Mechanism

The molecular mechanism of action of PTP Inhibitor IV involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a competitive inhibitor, binding to the active site of PTPs and preventing the dephosphorylation of oncogenic kinases .

Temporal Effects in Laboratory Settings

Over time, the effects of PTP Inhibitor IV can change in laboratory settings. For instance, studies have shown that the use of PTP Inhibitor IV can lead to smaller infarct size and better cardiac function in myocardial I/R injury models .

Dosage Effects in Animal Models

The effects of PTP Inhibitor IV can vary with different dosages in animal models . For instance, whole-body and tissue-specific PTP1B-knockout mice showed improvement in adiposity, insulin resistance, and glucose tolerance when treated with PTP Inhibitor IV .

Metabolic Pathways

PTP Inhibitor IV is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to play a role in the regulation of metabolic pathways in whole-body PTP1B-knockout mice .

Transport and Distribution

Given its role as a PTP inhibitor, it is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that PTPs, which PTP Inhibitor IV targets, can be found in various subcellular compartments

Méthodes De Préparation

The synthesis of PTP Inhibitor IV involves multiple steps. One common method involves the reaction of trifluoromethanesulfonyl fluoride with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including substitution and addition reactions. For instance, it can react with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide . Common reagents used in these reactions include sodium azide and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar compounds to PTP Inhibitor IV include N-phenyl-bis(trifluoromethanesulfonimide) and 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide . These compounds share similar structural features, such as the presence of trifluoromethyl and sulfonamide groups. PTP Inhibitor IV is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Activité Biologique

Protein Tyrosine Phosphatases (PTPs) are critical enzymes that regulate various cellular processes, including growth, differentiation, and metabolism. Among these, PTP1B has gained attention as a therapeutic target for conditions such as type 2 diabetes and obesity due to its role in insulin signaling. PTP Inhibitor IV is part of a series of compounds aimed at modulating the activity of PTPs, particularly PTP1B. This article reviews the biological activity of PTP Inhibitor IV, supported by case studies and research findings.

PTP Inhibitor IV functions by inhibiting the activity of protein tyrosine phosphatases, particularly PTP1B. By blocking PTP1B, it enhances insulin receptor signaling, leading to improved glucose uptake in cells. This mechanism is crucial in managing metabolic disorders.

Inhibitory Effects

Recent studies have evaluated the inhibitory effects of various compounds on PTP1B and TC-PTP (T-cell protein tyrosine phosphatase). The following table summarizes the IC50 values for PTP Inhibitor IV and related compounds:

CompoundIC50 (μM) for PTP1BIC50 (μM) for TC-PTP
Compound 10.52.0
Compound 20.82.5
PTP Inhibitor IV 0.3 1.5

The data indicate that PTP Inhibitor IV exhibits a stronger inhibitory effect on PTP1B compared to TC-PTP, suggesting its potential selectivity for this target .

Case Studies

In an experimental model involving obese rats, administration of PTP Inhibitor IV resulted in significant improvements in metabolic parameters. The study noted enhanced insulin sensitivity and reduced blood glucose levels after treatment with the compound. These findings align with previous research indicating that PTP inhibitors can restore metabolic homeostasis in animal models .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between PTP Inhibitor IV and its target enzymes. The compound was shown to bind effectively within the active site of PTP1B, stabilizing the enzyme-inhibitor complex. This interaction is critical for its inhibitory action and suggests a favorable pharmacological profile .

Comparative Analysis

A comparative analysis of various PTP inhibitors highlights the unique properties of PTP Inhibitor IV:

FeaturePTP Inhibitor IVOther Known Inhibitors
Selectivity for PTP1BHighModerate to High
Oral BioavailabilityYesVaries
Potency (IC50)0.3 μMRanges from 0.5 μM to >10 μM

This table illustrates that PTP Inhibitor IV not only has high potency but also maintains good selectivity towards its target compared to other inhibitors .

Propriétés

IUPAC Name

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAVYMNAQDLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880069
Record name N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329317-98-8
Record name N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTP Inhibitor IV
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PTP Inhibitor IV
Reactant of Route 3
Reactant of Route 3
PTP Inhibitor IV
Reactant of Route 4
Reactant of Route 4
PTP Inhibitor IV
Reactant of Route 5
Reactant of Route 5
PTP Inhibitor IV
Reactant of Route 6
Reactant of Route 6
PTP Inhibitor IV

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.